
4-Amino-3-(3,5-dichlorophenoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(3,5-dichlorophenoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 4-position and a dichlorophenoxy group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3,5-dichlorophenoxy)pyridine typically involves the reaction of 3,5-dichlorophenol with 4-chloropyridine in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-(3,5-dichlorophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium methoxide (NaOCH3) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenolic derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
4-Amino-3-(3,5-dichlorophenoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Amino-3-(3,5-dichlorophenoxy)pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3,5-dichloropyridine: Similar structure but lacks the phenoxy group.
3,5-Dichloro-4-pyridinamine: Another pyridine derivative with similar functional groups.
4-Amino-3,5-dichlorophenol: Contains a phenol group instead of a pyridine ring
Uniqueness
4-Amino-3-(3,5-dichlorophenoxy)pyridine is unique due to the combination of its amino and dichlorophenoxy groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
509076-62-4 |
|---|---|
Formule moléculaire |
C11H8Cl2N2O |
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
3-(3,5-dichlorophenoxy)pyridin-4-amine |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-3-8(13)5-9(4-7)16-11-6-15-2-1-10(11)14/h1-6H,(H2,14,15) |
Clé InChI |
FOYPFUOMBTYCSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1N)OC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
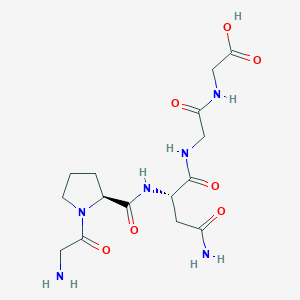
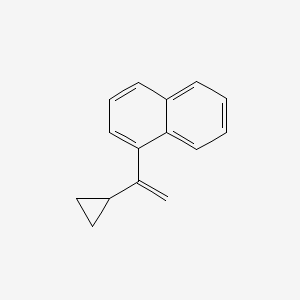
![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)

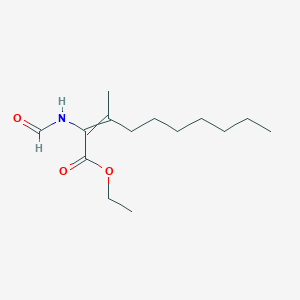

![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)
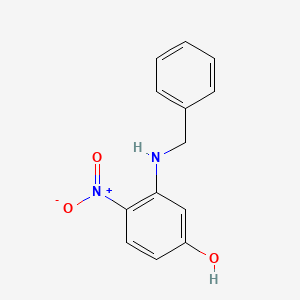

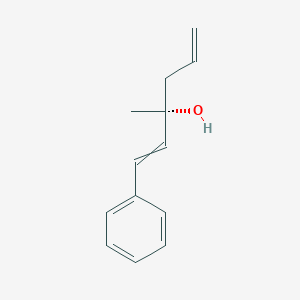
![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
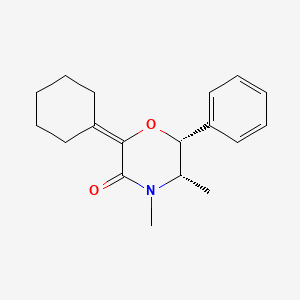
![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)
